molecular formula C10H6O3S2 B1587106 Thiophene-2-carboxylic anhydride CAS No. 25569-97-5

Thiophene-2-carboxylic anhydride

Cat. No.: B1587106
CAS No.: 25569-97-5
M. Wt: 238.3 g/mol
InChI Key: BKBCDDYQJQGMNX-UHFFFAOYSA-N
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Description

Thiophene-2-carboxylic anhydride is a heterocyclic organic compound featuring a five-membered ring with one sulfur atom and a carboxylic anhydride functional group at the 2-position. This compound is part of the thiophene family, known for its aromatic properties and significant role in various chemical and industrial applications.

Mechanism of Action

Target of Action

Thiophene-2-carboxylic anhydride is a compound that has been found to interact with a variety of targets. It is a part of a larger class of compounds known as thiophene derivatives, which have been shown to exhibit a range of biological effects

Mode of Action

The mode of action of this compound involves its interaction with its targetsFor example, in the case of the Suzuki–Miyaura coupling reaction, the compound participates in a series of electronically divergent processes with the metal catalyst .

Biochemical Pathways

This compound is involved in several biochemical pathways. For instance, it plays a role in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Additionally, it has been found to participate in the oxidation reactions initiated by hydroperoxyl radical .

Result of Action

The molecular and cellular effects of this compound’s action are diverse, given its involvement in various biochemical pathways. For instance, in the Suzuki–Miyaura coupling reaction, it contributes to the formation of carbon–carbon bonds . In the oxidation reactions initiated by hydroperoxyl radical, it leads to the formation of different products, including important isomers such as thiophene-epoxide, thiophene-ol, thiophene-oxide, oxathiane, and thiophenone .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity can be influenced by the pH of the environment . Additionally, the compound’s action can be affected by its exposure to environmental pollutants .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiophene-2-carboxylic anhydride can be synthesized through several methods. One common approach involves the cyclization of thiophene-2-carboxylic acid with acetic anhydride under reflux conditions. Another method includes the reaction of thiophene-2-carboxylic acid with phosphorus pentachloride (PCl5) to form the corresponding acid chloride, which then reacts with acetic anhydride to yield the anhydride .

Industrial Production Methods: On an industrial scale, this compound is typically produced through the cyclization of thiophene derivatives with suitable reagents under controlled conditions. The process often involves the use of catalysts to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: Thiophene-2-carboxylic anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Thiophene-2-carboxylic anhydride can be compared with other thiophene derivatives such as thiophene-2-carboxylic acid and thiophene-2-carboxaldehyde. While all these compounds share the thiophene ring structure, their functional groups confer different chemical properties and reactivities:

    Thiophene-2-carboxylic acid: More acidic and less reactive in electrophilic substitution reactions compared to the anhydride.

    Thiophene-2-carboxaldehyde: More reactive in nucleophilic addition reactions due to the presence of the aldehyde group.

This compound is unique due to its anhydride functional group, which makes it a versatile intermediate in organic synthesis and industrial applications.

Properties

IUPAC Name

thiophene-2-carbonyl thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O3S2/c11-9(7-3-1-5-14-7)13-10(12)8-4-2-6-15-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBCDDYQJQGMNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)OC(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20394958
Record name thiophene-2-carboxylic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25569-97-5
Record name thiophene-2-carboxylic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research paper mentions that the rotation of the substituent group in Acetic thieno[3,4-b]thiophene-2-carboxylic anhydride implies a low energy increase. What are the implications of this finding for potential applications of this compound?

A1: The low rotational barrier around the C7-C9 bond in Acetic thieno[3,4-b]this compound, as suggested by the calculated low energy increase of about 2 kcal/mol [], indicates a degree of flexibility within the molecule. This flexibility could be significant in various ways:

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